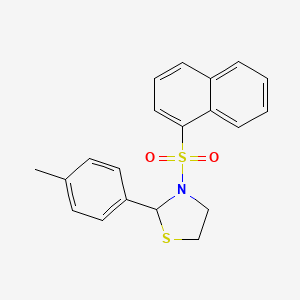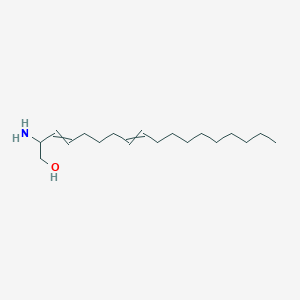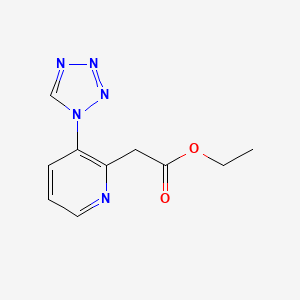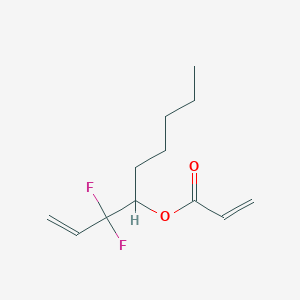
5-Hexadecynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexadecynal is an organic compound with the molecular formula C16H28O. It is an aliphatic aldehyde with a triple bond located at the fifth carbon atom. This compound is part of the fatty aldehyde family, which are long-chain aldehydes with at least 12 carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecynal can be achieved through various methods. One common approach involves the partial oxidation of 5-Hexadecyne. This reaction typically requires a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature. Another method involves the hydroformylation of 1-Hexadecene followed by selective dehydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 5-Hexadecanol. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexadecynal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 5-Hexadecynoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 5-Hexadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: 5-Hexadecynoic acid.
Reduction: 5-Hexadecanol.
Substitution: Various substituted hexadecynal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hexadecynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential use in drug development, particularly in targeting lipid-related disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 5-Hexadecynal involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. For example, it has been shown to interact with acyl-CoA-binding protein, influencing lipid metabolism pathways. Additionally, its aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanal: A saturated aldehyde with similar chain length but lacking the triple bond.
5-Hexadecanone: A ketone with a similar carbon chain but with a carbonyl group instead of an aldehyde group.
5-Hexadecenoic acid: An unsaturated fatty acid with a double bond instead of a triple bond.
Uniqueness
5-Hexadecynal’s uniqueness lies in its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This triple bond allows for unique reactions such as alkyne metathesis and cycloaddition, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
823785-36-0 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
hexadec-5-ynal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-10,13-15H2,1H3 |
Clé InChI |
AUIZZMNWZQUQME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


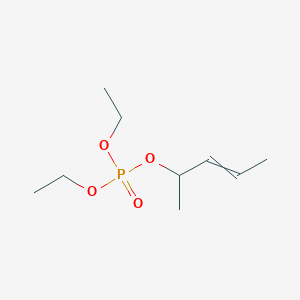
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
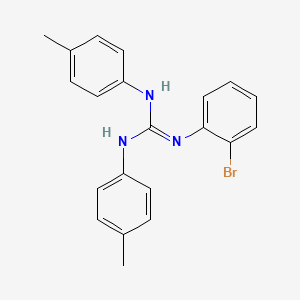
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
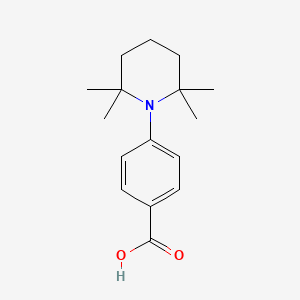
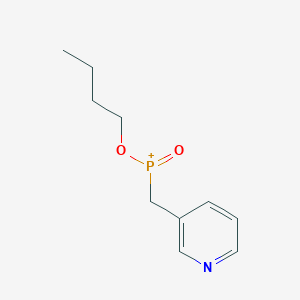
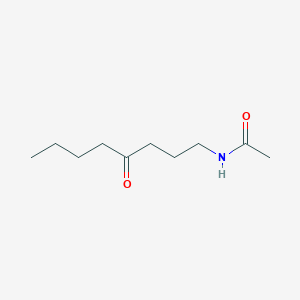
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
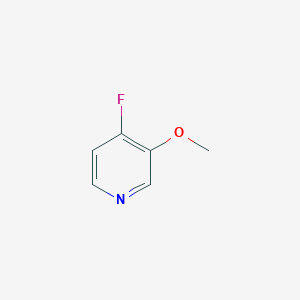
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
